5-(Ethylsulfonyl)-4-methylthiazol-2-amine
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Overview
Description
5-(Ethylsulfonyl)-4-methylthiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with an ethylsulfonyl group at the 5-position and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfonyl)-4-methylthiazol-2-amine typically involves the reaction of 4-methylthiazol-2-amine with ethylsulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the amine group by the ethylsulfonyl group.
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of solvents like ethanol and water can also make the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
5-(Ethylsulfonyl)-4-methylthiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The thiazole ring can be reduced under specific conditions to yield thiazolidine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, thiazolidine derivatives, and various substituted thiazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(Ethylsulfonyl)-4-methylthiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule in the development of new pharmaceuticals.
Medicine: It is being investigated for its potential use as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of 5-(Ethylsulfonyl)-4-methylthiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system in which it is used .
Comparison with Similar Compounds
Similar Compounds
5-(Ethylsulfonyl)-2-methoxyaniline: Another compound with an ethylsulfonyl group, but with different substitution patterns.
Benzoxazole derivatives: These compounds also contain heterocyclic rings and have similar biological activities.
Thiazole derivatives: Compounds with thiazole rings that exhibit a range of biological activities, including antimicrobial and anticancer properties
Uniqueness
5-(Ethylsulfonyl)-4-methylthiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethylsulfonyl group and a thiazole ring makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C6H10N2O2S2 |
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Molecular Weight |
206.3 g/mol |
IUPAC Name |
5-ethylsulfonyl-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C6H10N2O2S2/c1-3-12(9,10)5-4(2)8-6(7)11-5/h3H2,1-2H3,(H2,7,8) |
InChI Key |
ZUQXQHPDFJGHIA-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(N=C(S1)N)C |
Origin of Product |
United States |
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